1H-purin-6(5H)-one

Tautomerism Matrix-isolation IR Nucleobase structure

1H-Purin-6(5H)-one (CAS 68-94-0), also catalogued as hypoxanthine or 6-oxopurine, is a bicyclic purine base consisting of a pyrimidine ring fused to an imidazole ring, carrying a carbonyl at position 6. It serves as the central intermediate of purine salvage and degradation, existing in solution as an equilibrium of N7H and N9H keto tautomers with less than 5% enol character, a tautomeric distribution that fundamentally distinguishes it from guanine and other 6-oxopurine analogs.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B11922487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-purin-6(5H)-one
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC2C(=O)N1
InChIInChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-3H,(H,6,7,8,9,10)
InChIKeyXSSUVEGETJVOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Purin-6(5H)-one for Procurement: Core Identity and Structural Baseline of a 6-Oxopurine Scaffold


1H-Purin-6(5H)-one (CAS 68-94-0), also catalogued as hypoxanthine or 6-oxopurine, is a bicyclic purine base consisting of a pyrimidine ring fused to an imidazole ring, carrying a carbonyl at position 6 [1]. It serves as the central intermediate of purine salvage and degradation, existing in solution as an equilibrium of N7H and N9H keto tautomers with less than 5% enol character, a tautomeric distribution that fundamentally distinguishes it from guanine and other 6-oxopurine analogs [2]. Its molecular formula C₅H₄N₄O (MW 136.11) and characteristic UV λmax at 249.5 nm (ε 10,700) provide analytical handles for identity confirmation [1].

Defined keto tautomer profile (N7H/N9H) for reproducible hydrogen-bonding studies
Core intermediate in purine salvage and degradation pathway investigations
Characteristic UV λmax 249.5 nm provides analytical identity confirmation

Why 1H-Purin-6(5H)-one Cannot Be Replaced by Other Purine Bases in Experimental and Industrial Workflows


Although 1H-purin-6(5H)-one shares the purine skeleton with guanine, xanthine, 6-mercaptopurine, and allopurinol, its single carbonyl at C6, absence of a 2-substituent, and specific tautomeric equilibrium generate a unique profile of enzyme recognition, hydrogen-bonding pattern, and chemical reactivity that cannot be replicated by any in-class analog [1]. Generic substitution with hypoxanthine from unverified sources that do not control tautomeric composition introduces variability in solubility, spectroscopic behavior, and biological readouts, undermining reproducibility in assays ranging from xanthine oxidase kinetics to nucleotide salvage studies [2].

Guanine’s substantially higher enol population (~50%) introduces ambiguous H‑bonding surfaces that may shift recognition compared to the keto‑dominated hypoxanthine profile.
Xanthine’s 2,6‑dioxo structure alters enzyme saturation requirements by orders of magnitude, which may lead to misinterpretation of kinetic and inhibition data.
Hypoxanthine from sources without tautomer control may exhibit variable solubility and spectroscopic behavior, limiting assay reproducibility.

Quantitative Differentiation Evidence for 1H-Purin-6(5H)-one Against Key Purine Comparators


Keto–Enol Tautomer Ratio: Hypoxanthine vs. Guanine

In low-temperature argon-matrix IR spectroscopy, 1H-purin-6(5H)-one (hypoxanthine) exhibits only 5% enol tautomer population, in stark contrast to guanine which shows 50% enol character under identical conditions [1]. This 10-fold difference means that hypoxanthine overwhelmingly adopts the keto form (N7H/N9H) that is recognized by biological enzymes, whereas guanine's substantial enol fraction introduces hydrogen-bonding ambiguity and potential mutational mismatches.

Keto–Enol Tautomer Ratio
Context-dependent
~5% enol (hypoxanthine) vs. ~50% enol (guanine)
10-fold lower enol population
Predictable keto H‑bonding surface for assay design
Ar matrix IR; cross‑study comparison
Tautomerism Matrix-isolation IR Nucleobase structure

Xanthine Oxidoreductase Substrate Affinity: Hypoxanthine vs. Xanthine

Kinetic analysis of xanthine oxidase reveals that hypoxanthine has a Km of 500 μM, compared to xanthine's Km of 4.5 μM. The catalytic efficiency ratio (Vmax/Km) is 0.0024 for hypoxanthine versus 0.6 for xanthine, a 250-fold difference that indicates xanthine is the kinetically preferred substrate [1]. This means hypoxanthine requires substantially higher concentrations to saturate the enzyme, a critical consideration for inhibitor screening or metabolic flux studies.

Xanthine Oxidase Substrate Affinity
Head-to-head
Km 500 μM (target) vs. 4.5 μM (xanthine); 250‑fold lower catalytic efficiency
Km 111‑fold higher; Vmax/Km 250‑fold lower
Wider dynamic range for inhibitor screening without saturation
Purified enzyme, Michaelis–Menten kinetics
Enzyme kinetics Xanthine oxidase Substrate specificity

Thiation Reactivity: 6-Oxo vs. 2-Oxo and 8-Oxo Purines

In the thiation reaction with phosphorus pentasulfide in hot pyridine, 1H-purin-6(5H)-one (as hypoxanthine) is converted to 6-thioxo-1,6-dihydropurine in 73% yield [1]. In contrast, 2-oxopurines and 8-oxopurines are described as less reactive than 6-oxo derivatives, and xanthine requires prolonged heating to produce only monothiated products [1]. This differential reactivity allows for selective chemical modification at the 6-position without competing side reactions at other ring positions.

Thiation Reactivity
Class-level
73% yield to 6‑thioxo derivative
6‑oxo position most reactive toward thiation agents
Selective 6‑position derivatization for synthetic workflows
P₂S₅, hot pyridine; class‑level inference
Nucleophilic substitution Thiation Purine functionalization

Aqueous Solubility: Hypoxanthine vs. Guanine for Culture Media Formulation

1H-Purin-6(5H)-one demonstrates an aqueous solubility of 5.29 mg/mL at ambient temperature, which is approximately 136-fold higher than guanine's solubility of 0.039 mg/mL [1]. This marked difference is critical for cell culture applications where hypoxanthine serves as a purine source: it dissolves readily in media, while guanine requires specialized solubilization strategies that may alter cellular physiology.

Aqueous Solubility
Head-to-head
5.29 mg/mL (hypoxanthine) vs. 0.039 mg/mL (guanine)
136‑fold higher solubility
Facilitates cell‑culture media preparation without solubilizers
Water, ambient temperature
Solubility Cell culture Purine salvage

Base-Pairing Fidelity: Hypoxanthine vs. Xanthine in DNA Polymerase Bypass

During translesion DNA synthesis, hypoxanthine (the deamination product of adenine) exhibits strict base-pairing with cytosine, promoting A→G transition mutations. In contrast, xanthine (the deamination product of guanine) promiscuously pairs with both cytosine and thymine [1]. This differential promutagenic spectrum means that hypoxanthine lesions produce a narrower, more predictable mutational signature, which is essential for studies of DNA repair fidelity or mutagenesis screening.

Base‑Pairing Fidelity
Context-dependent
Pairs exclusively with cytosine (hypoxanthine) vs. cytosine + thymine (xanthine)
Single vs. promiscuous base‑pairing
Narrow, predictable A→G mutational signature for DNA repair studies
Translesion synthesis assays
Mutagenesis DNA replication Translesion synthesis

PDE2 Inhibitory Potency: Purin-6-one Derivatives vs. Generic Purine Scaffolds

Novel purin-6-one derivatives, designed from the 1H-purin-6(5H)-one core, achieve sub-100 nM inhibition of phosphodiesterase-2 (PDE2), with lead compounds 6p and 6s exhibiting IC₅₀ values of 72 nM and 81 nM, respectively [1]. SAR studies demonstrate that the N1 hydrogen (rather than methyl substitution) is essential for potency, and the 6-carbonyl oxygen is critical for maintaining inhibitory activity [1][2]. This pharmacology is not achievable with guanine-based or xanthine-based scaffolds without extensive synthetic modification.

PDE2 Inhibitory Potency
Context-dependent
Purin‑6‑one derivatives IC₅₀ 72–81 nM; N1–H and 6‑carbonyl essential
Sub‑100 nM potency only with intact core scaffold
Reported PDE2 inhibitor scaffold fit, requires in‑house validation
Fluorescence polarization assay; cross‑study comparable
Phosphodiesterase 2 CNS disorders Neuroprotection

Validated Application Scenarios for 1H-Purin-6(5H)-one Based on Quantitative Differentiation Evidence


Xanthine Oxidase Inhibitor Screening and Mechanistic Studies

The 111-fold higher Km of 1H-purin-6(5H)-one relative to xanthine for xanthine oxidase [Evidence Item 2] makes it the preferred substrate for competitive inhibition assays. Researchers can probe inhibitor modality (competitive vs. non-competitive) by varying hypoxanthine concentration across a wide dynamic range without saturating the enzyme, enabling cleaner Lineweaver–Burk analysis and more reliable Ki determination.

Antimalarial and Purine-Auxotroph Cell Culture

With 136-fold higher aqueous solubility than guanine [Evidence Item 4], 1H-purin-6(5H)-one dissolves readily in RPMI-1640 and other culture media at physiologically relevant concentrations. This makes it the optimal purine source for Plasmodium falciparum culture and for mammalian cell lines deficient in de novo purine synthesis, where consistent nutrient delivery is critical for growth reproducibility.

PDE2-Targeted CNS Drug Discovery

The demonstrated sub-100 nM PDE2 inhibitory potency of purin-6-one derivatives [Evidence Item 6] validates the 1H-purin-6(5H)-one core as the privileged scaffold for PDE2 inhibitor design. The essential N1–H and 6-carbonyl pharmacophore identified by SAR studies direct medicinal chemists to procure the unsubstituted parent compound as the starting material for lead optimization, rather than investing in fully substituted purine libraries.

Targeted Mutagenesis and DNA Repair Research

Because hypoxanthine lesions in DNA exclusively pair with cytosine, whereas xanthine lesions promiscuously pair with both cytosine and thymine [Evidence Item 5], 1H-purin-6(5H)-one is the required standard for generating site-specific A→G mutational signatures. This specificity is essential for dissecting the fidelity of translesion polymerases and for calibrating next-generation sequencing error-correction algorithms.

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor screening
Defined enzyme‑substrate kinetics with high Km
Verify inhibitor modality across wide dynamic range
Purine‑auxotroph cell culture
High aqueous solubility relative to guanine
Confirm consistent nutrient delivery without solubilization aids
PDE2 inhibitor lead optimization
Core purin‑6‑one scaffold with essential N1–H and 6‑carbonyl
Validate scaffold‑derived inhibitory potency in PDE2 assays
Site‑specific A→G mutational signature studies
Strict base‑pairing with cytosine
Verify mutation spectrum purity in translesion synthesis assays
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